molecular formula C13H10F3NO2S B13740137 4-(3-Trifluoromethyl-phenylamino)-thiophene-3-carboxylic acid methyl ester

4-(3-Trifluoromethyl-phenylamino)-thiophene-3-carboxylic acid methyl ester

Cat. No.: B13740137
M. Wt: 301.29 g/mol
InChI Key: NYKVXNJOHSRSPV-UHFFFAOYSA-N
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Description

4-(3-Trifluoromethyl-phenylamino)-thiophene-3-carboxylic acid methyl ester is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Trifluoromethyl-phenylamino)-thiophene-3-carboxylic acid methyl ester typically involves the reaction of 3-trifluoromethyl aniline with thiophene-3-carboxylic acid methyl ester under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reagent concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(3-Trifluoromethyl-phenylamino)-thiophene-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Trifluoromethyl-phenylamino)-thiophene-3-carboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Trifluoromethyl-phenylamino)-thiophene-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl-phenylamino)-benzoic acid methyl ester
  • 4-(Trifluoromethyl-phenylamino)-pyridine-3-carboxylic acid methyl ester
  • 4-(Trifluoromethyl-phenylamino)-furan-3-carboxylic acid methyl ester

Uniqueness

4-(3-Trifluoromethyl-phenylamino)-thiophene-3-carboxylic acid methyl ester is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other similar compounds. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H10F3NO2S

Molecular Weight

301.29 g/mol

IUPAC Name

methyl 4-[3-(trifluoromethyl)anilino]thiophene-3-carboxylate

InChI

InChI=1S/C13H10F3NO2S/c1-19-12(18)10-6-20-7-11(10)17-9-4-2-3-8(5-9)13(14,15)16/h2-7,17H,1H3

InChI Key

NYKVXNJOHSRSPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC=C1NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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